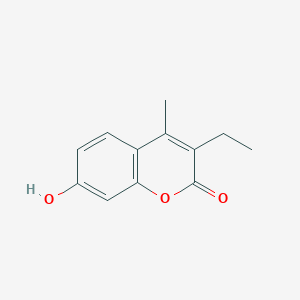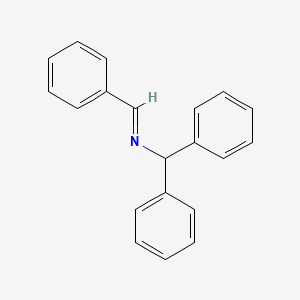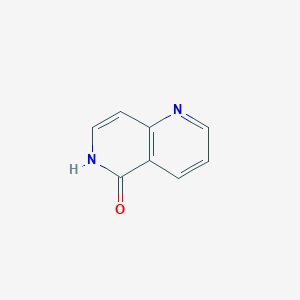
1,6-naphthyridin-5(6H)-one
Overview
Description
1,6-Naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring
Mechanism of Action
Target of Action
The primary target of 1,6-naphthyridin-5(6H)-one is the Phosphodiesterase Type 4 (PDE4) enzyme . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important messenger molecule in cells. By inhibiting PDE4, the compound increases the levels of cAMP within cells, leading to a variety of downstream effects.
Mode of Action
This compound interacts with its target, PDE4, by binding to the enzyme’s metal-binding pocket and occupying the solvent-filled pocket . This interaction inhibits the enzymatic activity of PDE4, leading to an increase in intracellular cAMP levels.
Pharmacokinetics
The pharmacokinetic properties of this compound are designed for lung retention and long duration of action based on low aqueous solubility . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can significantly impact the compound’s efficacy. In a rat lung neutrophilia model, suspension microspray of potent compounds showed in vivo efficacy with a clear dose–response, while dry powder administration performed much less well . This highlights the importance of formulation and delivery method in the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-5(6H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones involves the use of acylation and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine diones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and naphthyridine diones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6-Naphthyridin-5(6H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1,6-Naphthyridin-5(6H)-one can be compared with other similar compounds, such as:
- Benzo[c][1,5]naphthyridine-6-carbonitrile
- Benzo[h][1,6]naphthyridine-5-carbonitrile
These compounds share structural similarities with this compound but differ in their substitution patterns and specific functional groups. The unique properties of this compound, such as its specific binding affinity to certain enzymes and its diverse reactivity, make it distinct from these related compounds .
Properties
IUPAC Name |
6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYLPQUOPMMOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420602 | |
| Record name | 1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-31-1 | |
| Record name | 1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23616-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient synthetic approaches for 1,6-naphthyridin-5(6H)-ones?
A1: Several synthetic routes have been developed. One approach involves the condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids in the presence of copper or copper salts. [] This method offers a convenient route to various derivatives, particularly 7-methyl-1,6-naphthyridin-5(6H)-one. Another strategy utilizes a continuous flow photocyclization method, enabling the rapid generation of thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones from readily available starting materials. [] A three-step, two-pot method allows for the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers. [] This approach involves an initial SNAr reaction followed by selective nitrile reduction and lactam ring closure.
Q2: Are there simpler, more accessible methods for preparing these compounds?
A2: Yes, a facile synthesis of 1,6-naphthyridin-5(6H)-ones involves the reaction of dianions from compounds like 3-methylthiophene-2-carboxylic acid and 2-methylnicotinic acid with nitriles. [] This approach provides a more straightforward route to 5-substituted thienopyridin-7-ones and 7-substituted 1,6-naphthyridin-5(6H)-ones. Additionally, researchers have explored Cu(BF4)2/activated carbon-catalyzed amination reactions for preparing N-substituted 1,6-naphthyridin-5(6H)-ones. [] This method demonstrates good yields and reusability of the catalyst.
Q3: Can you provide examples of chemical transformations involving 1,6-naphthyridin-5(6H)-ones?
A3: One example is the chlorination of 6-methyl-1,6-naphthyridin-5(6H)-one, [] highlighting the reactivity of the core structure towards electrophilic aromatic substitution. Another study explored the selective conversion of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine to its corresponding 5-iminoether and 2-methylbenzo[h][1,6]naphthyridin-5(6H)one. [] These reactions demonstrate the potential for selective functionalization at the C5 position.
Q4: What biological activities have been associated with 1,6-naphthyridin-5(6H)-one derivatives?
A4: Derivatives of this compound, particularly 7,8-dihydro-1,6-naphthyridin-5(6H)-ones, have shown promise as dipeptidyl peptidase IV (DPP4) inhibitors. [] These compounds hold potential for treating metabolic disorders like diabetes. Additionally, research has focused on developing novel 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as potential phosphodiesterase 4 (PDE4) inhibitors. [, ] PDE4 inhibitors have therapeutic relevance in treating inflammatory diseases.
Q5: Can you elaborate on the structure-activity relationships (SAR) observed for this compound-based DPP4 inhibitors?
A5: While specific SAR details are not extensively discussed in the provided abstracts, the development of (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) provides insights. [] This potent and selective MET inhibitor exhibits robust in vivo antitumor activity. The presence of specific substituents, such as the fluorine atom and the pyrazole ring, likely contributes to its activity and selectivity profile.
Q6: What about the SAR for this compound-based PDE4 inhibitors?
A6: A modular synthesis approach explored various substituents on the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold. [, ] While detailed SAR data is limited, the research suggests that modifications at the 4-amino position and the 7,8-dihydro ring can influence PDE4 inhibitory activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
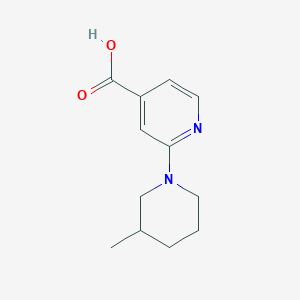
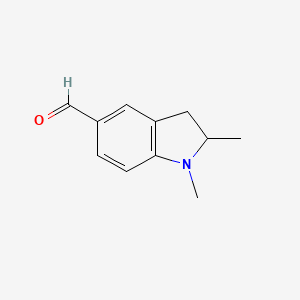
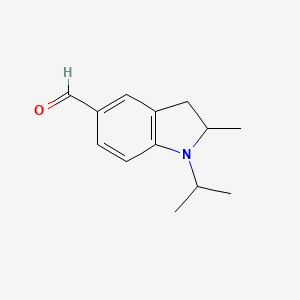
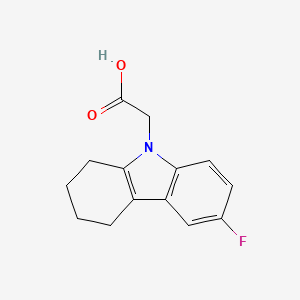


![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)



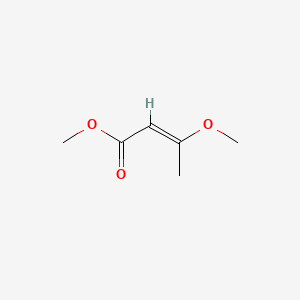
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)
